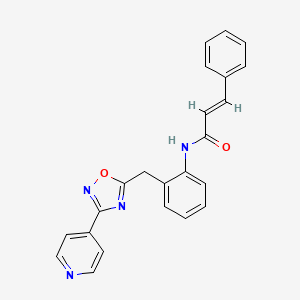
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cinnamamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and an oxadiazole ring, which is a heterocyclic compound containing oxygen, nitrogen, and carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, as well as the phenyl ring. The arrangement of these rings and their substituents would significantly influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine, oxadiazole, and phenyl rings. These might include its solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cinnamamide, as part of the cinnamamide and oxadiazole chemical families, has been explored for its synthesis, characterization, and potential applications in various scientific research domains. The synthesis and spectral properties of new substituted cinnamamides, including those with chloro, methoxy, and methyl groups, have been developed through condensation reactions involving substituted phenyl malon anilic acids with different aromatic aldehydes, using pyridine as a condensing agent. The resulting novel substituted cinnamamides and α-β unsaturated acids have been characterized based on their spectral studies and analytical data, establishing their structures and potential for further applications (Pareek, Joseph, & Seth, 2010).
Antifungal and Insecticidal Activities
Research into the design and synthesis of novel cinnamide derivatives, using compounds like pyrimorph as lead compounds, has shown that these compounds possess significant antifungal and insecticidal activities. The modifications in the chemical structure, particularly the replacement of morpholine moiety with β-phenylethylamine and adjustments in the pyridine ring, have demonstrated inhibition against plant pathogens and certain insect species, suggesting their potential as agrochemical agents (Xiao et al., 2011).
Insecticidal Activity and Structure-Activity Relationship
The insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been evaluated, particularly against pests like the diamondback moth. These studies have not only shown promising insecticidal properties but also facilitated the understanding of the structure-activity relationships critical for designing more effective insecticidal agents. The incorporation of 1,3,4-oxadiazole rings into anthranilic diamides analogs represents an innovative approach to enhance insecticidal efficacy (Qi et al., 2014).
Aerobic Oxidative Coupling and Quantum Chemical Calculations
The aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes, catalyzed by copper bromide, leads directly to the formation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. Quantum chemical calculations accompanying this synthesis provide insights into the reaction mechanisms and pathways, offering valuable information for the development of novel compounds with potential applications in various fields, including pharmaceuticals and material sciences (Bharate et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c28-21(11-10-17-6-2-1-3-7-17)25-20-9-5-4-8-19(20)16-22-26-23(27-29-22)18-12-14-24-15-13-18/h1-15H,16H2,(H,25,28)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKORDKZGRPQC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

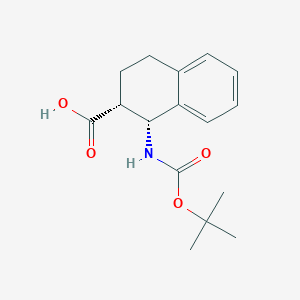

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
![N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide](/img/structure/B2959166.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)
![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)
![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)
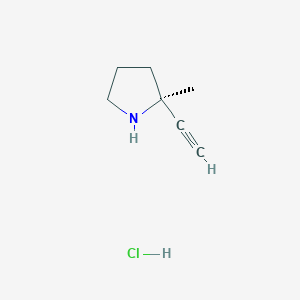
![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
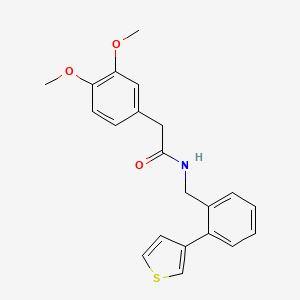
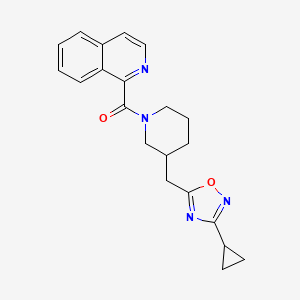
![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)
